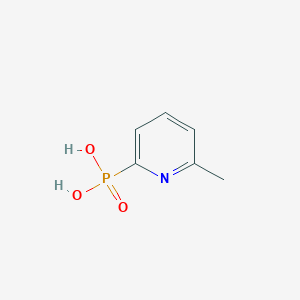

(6-Methylpyridin-2-yl)phosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26384-88-3 |

|---|---|

Molecular Formula |

C6H8NO3P |

Molecular Weight |

173.11 g/mol |

IUPAC Name |

(6-methylpyridin-2-yl)phosphonic acid |

InChI |

InChI=1S/C6H8NO3P/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |

InChI Key |

HPVLXDLULZASMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)P(=O)(O)O |

Origin of Product |

United States |

The Significance of Pyridine Phosphonic Acid Architectures in Academic Investigations

The pyridine (B92270) moiety, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental building block in many biologically active compounds and functional materials. nih.gov Its ability to act as a ligand for metal ions is a key feature, making it highly valuable in the development of catalysts and coordination polymers. nih.govunimi.it The nitrogen atom in the pyridine ring can be readily protonated, which influences the molecule's solubility and its interactions with biological targets. nih.gov

On the other hand, the phosphonic acid group, -PO(OH)₂, is a structural analog of the phosphate (B84403) group, which is ubiquitous in biological systems. This mimicry allows phosphonic acid-containing molecules to interact with enzymes and receptors that normally bind phosphates, making them promising candidates for drug development. nih.gov Specifically, they can act as inhibitors for a variety of enzymes. nih.gov Furthermore, phosphonic acids are known for their strong coordination to metal ions and their ability to bind to metal oxide surfaces, which has led to their use in materials science for creating novel hybrid materials and for surface modification. researchgate.netresearchgate.net

The integration of these two functional groups into a single molecule, as seen in pyridine-phosphonic acid architectures, results in compounds with enhanced and tunable properties. The pyridine ring provides a rigid and electronically tunable scaffold, while the phosphonic acid group offers strong binding capabilities and biological relevance. This synergistic combination allows for the design of highly specific ligands for catalysis, potent enzyme inhibitors, and versatile building blocks for advanced materials. researchgate.netresearchgate.net

Overview of Key Research Domains for 6 Methylpyridin 2 Yl Phosphonic Acid

Established Synthetic Pathways for Phosphonic Acids

The synthesis of phosphonic acids, particularly those bearing a heterocyclic moiety like pyridine, relies on a set of well-established chemical transformations. These generally involve the formation of a carbon-phosphorus (C-P) bond to create a phosphonate (B1237965) ester, followed by a dealkylation or hydrolysis step to yield the final phosphonic acid.

Functionalization of Pyridine Rings with Phosphonic Acid Moieties

Attaching a phosphonic acid group to a pyridine ring is a key synthetic challenge. Direct phosphination of pyridine rings can be achieved through various methods that form the essential C–P bond. One notable strategy involves the activation of the pyridine ring to make it susceptible to nucleophilic attack by a phosphorus-based reagent.

A versatile method for the functionalization of pyridines involves their conversion into heterocyclic phosphonium (B103445) salts. mountainscholar.orgdatapdf.com In this approach, the pyridine nitrogen attacks an activating agent, forming a pyridinium (B92312) intermediate. This activated intermediate can then react with a phosphine, such as P(OEt)₃, leading to the formation of a C-P bond and a phosphonium salt. nih.gov Subsequent rearrangement and rearomatization yield the desired pyridylphosphonate. nih.gov The site-selectivity of this reaction can be influenced by steric hindrance; for instance, phosphination is often less favorable at the sterically hindered ortho position compared to the para position. nih.govresearchgate.net These phosphonium groups serve as functional handles that can be converted into various other motifs, demonstrating their utility in the late-stage functionalization of complex molecules. mountainscholar.orgmountainscholar.org

Hydrolysis of Dialkyl Phosphonates and Related Precursors

The final step in many syntheses of phosphonic acids is the hydrolysis of a dialkyl phosphonate ester precursor. researchgate.netresearchgate.net This dealkylation can be accomplished under both acidic and basic conditions. researchgate.netnih.gov

Acid-catalyzed hydrolysis is a widely applied and general method. nih.govnih.gov It is typically carried out by refluxing the dialkyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), for several hours. nih.govnih.govd-nb.info The reaction proceeds in two consecutive steps to remove both alkyl groups. nih.gov Following the reaction, the excess acid and water can be removed by distillation, often yielding the phosphonic acid in high purity. nih.gov While effective, these harsh conditions may not be suitable for substrates with acid-sensitive functional groups. d-nb.info

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | General applicability, simple workup nih.gov | Harsh conditions, not suitable for acid-labile groups d-nb.info |

| McKenna Reaction | Bromotrimethylsilane (B50905) (BTMS) | Room temperature, non-protic solvent | Mild conditions, high yield, chemoselective nih.govbeilstein-journals.org | Potential for side reactions with certain functional groups nih.gov |

Utilization of McKenna and Related Procedures in Phosphonic Acid Synthesis

For substrates that are sensitive to strong acids, the McKenna reaction offers a mild and efficient alternative for the deprotection of dialkyl phosphonates. nih.govbeilstein-journals.org This well-established method utilizes bromotrimethylsilane (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. nih.govresearchgate.netdoaj.org This transformation is typically performed at room temperature in a non-protic solvent like dichloromethane (B109758) or acetonitrile. nih.gov

The resulting bis(trimethylsilyl) ester is highly susceptible to solvolysis and is easily cleaved by the addition of a protic solvent, such as methanol (B129727) or water, to afford the final phosphonic acid. nih.govbeilstein-journals.org A key advantage of the McKenna reaction is its chemoselectivity; BTMS can cleave phosphonate esters without affecting other functional groups like carboxyesters, amides, or ketones. d-nb.infonih.gov This makes it a valuable tool in the synthesis of complex molecules. beilstein-journals.org However, care must be taken as side reactions can occur with certain functional groups, such as the formation of oxazoles from propargyl amides. nih.gov

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound often requires multi-step sequences that build upon the foundational reactions of C-P bond formation and ester hydrolysis.

Preparation of Amino- and Methylene-Linked Phosphonates

Derivatives containing amino or methylene (B1212753) linkers are of significant interest. A synthetic pathway toward related compounds, such as those with an (aminomethyl)pyridyl fragment, has been developed. diva-portal.org One such route begins with a commercially available starting material like pyridine-2,6-diyldimethanol. diva-portal.org The synthesis involves a series of transformations to introduce both the phosphonate and a protected amine functionality. For example, a (halogenomethyl)benzylphosphonate can be synthesized via an Arbuzov reaction between a dihaloxylene and triethyl phosphite (B83602). mdpi.com This intermediate can then undergo nucleophilic substitution with a protected amine source, followed by deprotection (e.g., using hydrazine) to yield the final aminomethyl-linked phosphonate ester. mdpi.com

Multicomponent reactions provide another efficient route to α-amino phosphonates. organic-chemistry.org These one-pot procedures can involve the reaction of an aldehyde, an amine, and a dialkyl phosphite, often catalyzed by a Lewis acid or other reagents. organic-chemistry.org

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | α,α'-Dihalo-xylene | Triethyl phosphite | Diethyl (halogenomethyl)benzylphosphonate | Arbuzov Reaction mdpi.com |

| 2 | Diethyl (halogenomethyl)benzylphosphonate | Potassium phthalimide | Diethyl (1,3-dioxoisoindolin-2-yl)methylbenzylphosphonate | Nucleophilic Substitution mdpi.com |

| 3 | Phthalimide-protected intermediate | Hydrazine monohydrate | Diethyl (aminomethyl)benzylphosphonate | Deprotection (Ing-Manske procedure) mdpi.com |

Routes to Esters and Other Protected Forms

The synthesis of phosphonate esters is fundamental, as they are the direct precursors to the final phosphonic acids. researchgate.net The Michaelis-Arbuzov reaction is a cornerstone method for forming the C-P bond and producing dialkyl phosphonates. researchgate.netgoogle.com This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, such as 2-(chloromethyl)-6-methylpyridine, to yield the corresponding dialkyl (6-methylpyridin-2-yl)methylphosphonate.

Another common method is the Michaelis-Becker reaction, where the sodium salt of a dialkyl phosphite acts as a nucleophile to displace a halide or other leaving group. researchgate.net For arylphosphonates, palladium-catalyzed cross-coupling reactions between aryl halides and dialkyl phosphites have become a powerful tool. researchgate.net

Direct esterification of phosphonic acids is also possible, although it can be challenging to control the formation of mono- versus diesters. nih.gov Reagents like trialkyl orthoacetates can be used, where temperature plays a critical role in determining the reaction outcome. At lower temperatures, monoesters are favored, while higher temperatures lead to the formation of diesters. nih.gov These protected forms are crucial not only as intermediates but also for applications where the ester functionality is required.

Coordination Chemistry of 6 Methylpyridin 2 Yl Phosphonic Acid As a Ligand

Ligand Design and Coordination Modes

(6-Methylpyridin-2-yl)phosphonic acid is an N,O-donor ligand, featuring both a soft nitrogen donor from the pyridine (B92270) ring and hard oxygen donors from the phosphonate (B1237965) group. This combination allows for multiple coordination modes, including monodentate, bidentate chelation, and bridging, which can lead to the formation of discrete mononuclear complexes or extended polymeric structures. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other auxiliary ligands.

The geometry of this compound is well-suited for forming stable five- or six-membered chelate rings with metal cations. Chelation involves the simultaneous coordination of the pyridyl nitrogen atom and one of the oxygen atoms from the phosphonate group to the same metal center. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The phosphonic acid group, with its multiple oxygen atoms, provides strong binding to metal centers while the pyridine nitrogen offers an additional coordination site. nih.govresearchgate.net This dual functionality is a key aspect of its ligand design, enabling robust complex formation. nih.gov The ability of related phosphonate-bearing chelators to form stable complexes with a variety of metal ions has been well-documented, highlighting the general efficacy of this functional group in sequestration and stabilization of metal cations. nih.gov

The coordination behavior of this compound is a direct consequence of its two functional groups. The phosphonic acid group (-PO(OH)₂) contains hard oxygen donor atoms, which, according to the Hard and Soft Acids and Bases (HSAB) principle, show a strong preference for binding to hard metal ions, such as alkali, alkaline earth, and lanthanide cations, as well as early transition metals in high oxidation states.

Conversely, the nitrogen atom of the pyridine ring is a softer donor site, making it more suitable for coordinating with borderline or soft transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II). The presence of both hard and soft donor sites makes this compound a versatile ligand capable of coordinating to a broad spectrum of metal cations. The methyl group at the 6-position of the pyridine ring can introduce steric hindrance, which may influence the geometry of the resulting complexes and potentially favor the formation of specific isomers or coordination numbers. rsc.org

Complexation with Transition Metal Ions

This compound and its analogues readily form stable complexes with a variety of transition metal ions. The coordination typically involves both the pyridyl nitrogen and at least one phosphonate oxygen, leading to the formation of robust chelate structures. The specific structures and properties of these complexes are highly dependent on the identity of the transition metal.

X-ray crystallography is the definitive method for the structural characterization of metal complexes. For ligands similar to this compound, a range of coordination geometries has been observed. For instance, complexes of diethyl (pyridyn-2-ylmethyl) phosphate (B84403) with Cu(II) and Ni(II) adopt octahedral geometries, while those with Co(II) and Zn(II) are tetrahedral. The ligand often acts as a bidentate chelator, with the remaining coordination sites on the metal being occupied by other ligands, such as chloride ions or water molecules. Depending on the stoichiometry and reaction conditions, these ligands can also act as bridging units, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. mdpi.com

Table 1: Representative Coordination Geometries in Transition Metal Complexes with a Related Pyridyl-Phosphate Ligand

| Metal Ion | Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | [Cu(2-pmOpe)₂Cl₂] | Octahedral | |

| Ni(II) | [Ni(2-pmOpe)₂Cl₂] | Octahedral | |

| Co(II) | [Co(2-pmOpe)Cl₂] | Tetrahedral | |

| Zn(II) | [Zn(2-pmOpe)Cl₂] | Tetrahedral |

Data for diethyl (pyridyn-2-ylmethyl) phosphate (2-pmOpe), an analogue of this compound.

The electronic and spectroscopic properties of coordination compounds derived from this compound are influenced by the nature of the metal ion and the coordination environment. UV-Visible spectroscopy is a key technique for probing the d-d electronic transitions of the metal centers. For example, the ligand field spectrum of a Co(II) complex with a related pyridyl-phosphate ligand shows bands in the visible and near-infrared regions, which are characteristic of a tetrahedral geometry. Similarly, Cu(II) and Ni(II) complexes exhibit bands consistent with octahedral coordination.

Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the electronic structure of paramagnetic metal centers. The EPR spectrum of a Cu(II) complex with a related ligand is typically axial, consistent with an octahedral environment. Luminescence spectroscopy is also a valuable tool, particularly for complexes with d¹⁰ metal ions like Zn(II), where ligand-based fluorescence may be observed. The coordination to the metal ion can significantly alter the photophysical properties of the ligand.

Table 2: Spectroscopic Data for Transition Metal Complexes with a Related Pyridyl-Phosphate Ligand

| Complex | Technique | Key Observation | Inferred Property | Reference |

|---|---|---|---|---|

| [Cu(2-pmOpe)₂Cl₂] | UV-Vis | Band at 13,870 cm⁻¹ | Tetragonally elongated octahedral | |

| [Ni(2-pmOpe)₂Cl₂] | UV-Vis | Bands at 8,300, 13,700, and 24,700 cm⁻¹ | N₂O₄ octahedral geometry | |

| [Co(2-pmOpe)Cl₂] | UV-Vis | Bands centered at 16,300 and ~4,000 cm⁻¹ | Pseudotetrahedral geometry | |

| [Cu(2-pmOpe)₂Cl₂] | EPR | Axial spectrum (g∥ = 2.287, g⊥ = 2.064) | Octahedral environment |

Data for diethyl (pyridyn-2-ylmethyl) phosphate (2-pmOpe).

Interaction with Lanthanide Cations

The hard oxygen donors of the phosphonate group make this compound an excellent ligand for complexing with hard lanthanide(III) ions. The interaction often leads to the formation of highly stable, multi-dimensional coordination polymers. The larger ionic radii and higher coordination numbers of lanthanide ions allow for the simultaneous coordination of multiple ligands, often resulting in complex structures.

Table 3: Luminescence Properties of Lanthanide Complexes with a Related Pyridyl-Phosphonate Ligand

| Lanthanide Ion | Complex Formula Fragment | Emission | Reference |

|---|---|---|---|

| Sm(III) | [NaSm₂(pmpa)(C₂O₄)₂.₅(H₂O)₄] | Characteristic Sm(III) fluorescence | taylorfrancis.com |

| Eu(III) | [NaEu₂(pmpa)(C₂O₄)₂.₅(H₂O)₄] | Characteristic Eu(III) fluorescence | taylorfrancis.com |

| Tb(III) | [NaTb₂(pmpa)(C₂O₄)₂.₅(H₂O)₄] | Characteristic Tb(III) fluorescence | taylorfrancis.com |

| Gd(III) | [NaGd₂(pmpa)(C₂O₄)₂.₅(H₂O)₄] | Ligand-based fluorescence | taylorfrancis.com |

Data for 2-(pyridyl-N-oxide) methylphosphonic acid (H₂pmpa).

Formation of Mononuclear and Polynuclear Lanthanide Species

This compound is a versatile ligand capable of forming both mononuclear and polynuclear complexes with lanthanide ions (Ln³⁺). The formation of these species is dictated by a combination of factors including the metal-to-ligand ratio, the pH of the solution which controls the deprotonation state of the phosphonic acid group, and the specific lanthanide ion involved.

The phosphonate group (-PO(OH)₂) is a multidentate donor that can be mono-, di-, or tri-deprotonated. In its fully deprotonated form (PO₃²⁻), it can act as a bridging ligand, connecting multiple metal centers to form polynuclear structures such as dimers, one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.net The pyridyl nitrogen can also coordinate to the lanthanide ion, creating a chelate ring that enhances complex stability.

Mononuclear Complexes: At low pH or when a large excess of the ligand is used, the formation of mononuclear species is favored. In such complexes, the lanthanide ion is typically coordinated by one or more ligand molecules. The phosphonate group might coordinate in a monodentate or bidentate fashion, with the pyridyl nitrogen also potentially binding to the metal center. Water molecules or other solvent molecules usually complete the coordination sphere of the lanthanide ion.

Polynuclear Complexes: As the pH increases, the phosphonate group becomes more deprotonated, increasing its ability to act as a bridge between lanthanide ions. This bridging capability is the primary driver for the formation of polynuclear species. researchgate.net For instance, studies on the related ligand 2-(pyridyl-N-Oxide) methylphosphonic acid have shown the formation of 3D-lanthanide phosphonate frameworks in the presence of auxiliary ligands like oxalic acid. taylorfrancis.com It is expected that this compound would form similar extended structures, where the phosphonate group links Ln³⁺ ions, creating robust coordination polymers. The decreasing ionic radius across the lanthanide series (the lanthanide contraction) can also influence the resulting structures. rsc.org

The coordination versatility of the phosphonate group in lanthanide complexes is a key factor in determining the final structure.

| Coordination Mode | Description | Resulting Structure Type |

|---|---|---|

| Monodentate | One phosphonate oxygen binds to a single metal center. | Typically Mononuclear |

| Bidentate Chelating | Two phosphonate oxygens bind to the same metal center. | Mononuclear |

| Bidentate Bridging | Two phosphonate oxygens bind to two different metal centers. | Polynuclear (Chains/Dimers) |

| Tridentate Bridging | Three phosphonate oxygens bind to two or three different metal centers. | Polynuclear (Layers/Frameworks) |

Luminescence Characteristics and Quenching Phenomena of Lanthanide Complexes

Lanthanide ions are known for their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes. mdpi.com However, the f-f electronic transitions of Ln³⁺ ions are Laporte-forbidden, resulting in very low absorption coefficients. To overcome this, organic ligands like this compound can act as "antennas." The ligand absorbs incident light (typically UV) and transfers the energy to the lanthanide center, which then emits its characteristic luminescence. rsc.org

Quenching Phenomena: The luminescence of lanthanide complexes can be quenched by several mechanisms, reducing the emission intensity and lifetime. A primary quenching pathway involves vibrational de-excitation caused by high-frequency oscillators, particularly O-H bonds from coordinated water molecules. ineosopen.org Therefore, achieving high luminescence quantum yields often requires the exclusion of water from the inner coordination sphere of the lanthanide ion. The robust coordination by the phosphonate and pyridyl groups can help displace water molecules, thus enhancing luminescence.

Another quenching mechanism can occur if the energy back-transfer from the lanthanide's excited state to the ligand's triplet state is efficient. This is more common when the energy gap between these two states is small.

| Lanthanide Ion | Typical Emission Color | Principal Emissive Transition | Potential for Sensitization |

|---|---|---|---|

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | High |

| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ | High |

| Samarium (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ | Moderate |

| Dysprosium (Dy³⁺) | Yellow | ⁴F₉/₂ → ⁶H₁₃/₂ | Moderate |

Influence of Solution Conditions (e.g., pH, Ionic Strength) on Complexation Stability

The stability of lanthanide complexes with this compound in solution is highly dependent on environmental conditions, most notably pH and ionic strength.

Influence of pH: The pH of the solution directly governs the protonation state of the phosphonic acid group (pKa values are typically in the ranges of 1-2 for the first deprotonation and 6-7 for the second). At low pH, the ligand is fully protonated and less available to bind metal ions strongly. As the pH increases, the phosphonate group deprotonates, significantly enhancing its coordinating ability and leading to a dramatic increase in complex stability. rsc.org However, at very high pH, the formation of insoluble lanthanide hydroxides can compete with complex formation, leading to precipitation. Therefore, there is typically an optimal pH range for the formation of stable, soluble complexes. Computational studies on lanthanide-EDTA complexes have shown that changing the protonation state of a ligand significantly alters the complex's structure and reduces its stability. rsc.org

Influence of Ionic Strength: Ionic strength affects the activity of ions in solution. An increase in ionic strength generally leads to a decrease in the stability constants of charged complexes due to shielding of the electrostatic interactions between the lanthanide cation and the anionic ligand. This effect is a common feature in the coordination chemistry of metal ions with charged ligands. nih.gov

The stability of lanthanide complexes also follows a general trend across the series. Due to the lanthanide contraction, the ionic radius decreases from La³⁺ to Lu³⁺, leading to an increase in charge density. nih.gov This results in stronger electrostatic interactions and generally increasing complex stability constants across the series for a given ligand. rsc.org

| Condition | Effect on Complexation | Reason |

|---|---|---|

| Low pH | Decreased Stability | Ligand is protonated, reducing its negative charge and coordinating ability. |

| Neutral/Slightly Basic pH | Increased Stability | Ligand deprotonates, enhancing its ability to bind the positively charged lanthanide ion. |

| High pH | Competition from Hydroxide | Formation of insoluble Ln(OH)₃ can precipitate the metal ion out of solution. |

| Increasing Ionic Strength | Decreased Stability | Shielding of electrostatic attraction between the metal cation and ligand anion. |

Supramolecular Assembly and Self-Assembled Structures Based on this compound

This compound is an excellent building block for the construction of supramolecular assemblies due to its capacity for forming strong and directional non-covalent interactions. The key functionalities responsible for this behavior are the phosphonic acid group and the aromatic pyridine ring.

The phosphonic acid group is a powerful hydrogen-bonding unit. nih.gov It possesses both hydrogen bond donors (P-O-H) and acceptors (P=O), allowing it to form robust and predictable hydrogen-bonding networks. In the solid state, phosphonic acids often form dimeric motifs or extended hydrogen-bonded chains and sheets. nih.gov

Furthermore, the pyridinium (B92312) moiety, when protonated, can form strong charge-assisted hydrogen bonds with the phosphonate anions. The aromatic pyridine ring can also participate in π-π stacking interactions, which are crucial in organizing the molecules into well-defined one-, two-, or three-dimensional architectures. The interplay of strong hydrogen bonding from the phosphonic acid groups and π-π stacking from the pyridyl rings can lead to the formation of complex and stable supramolecular structures. researchgate.net

When used as a ligand in metal complexes, these supramolecular interactions persist and can direct the assembly of the coordination complexes themselves into higher-order structures. For example, individual coordination polymer chains or layers can be held together by a network of hydrogen bonds and π-π stacking interactions, leading to the formation of a 3D supramolecular network. nih.gov This hierarchical assembly is a cornerstone of crystal engineering and the design of functional materials.

Computational and Theoretical Investigations of 6 Methylpyridin 2 Yl Phosphonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies with high accuracy.

DFT calculations are instrumental in elucidating the fundamental electronic and structural properties of (6-Methylpyridin-2-yl)phosphonic acid. By solving the Kohn-Sham equations, the ground-state electronic energy, electron density, and molecular orbitals can be determined. These calculations typically involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation.

The optimized molecular structure provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is defined by the spatial arrangement of the methyl-substituted pyridine (B92270) ring and the phosphonic acid group. The planarity of the pyridine ring and the orientation of the P-O and O-H bonds are critical features determined through these calculations.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The distribution of these orbitals on the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. In molecules containing pyridine and phosphonic acid groups, the HOMO is often localized on the pyridine ring, rich in π-electrons, and the heteroatoms (N and O), which possess lone pairs of electrons. The LUMO is typically distributed across the entire molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Pyridinephosphonic Acid Derivative This table presents typical bond lengths and angles that would be determined via DFT calculations for a molecule structurally similar to this compound. The values are illustrative.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine) | 1.39 - 1.40 Å |

| C-N (pyridine) | 1.33 - 1.34 Å | |

| C-P | 1.80 Å | |

| P=O | 1.50 Å | |

| P-OH | 1.57 Å | |

| Bond Angle | C-N-C (pyridine) | 117° |

| C-C-P | 121° | |

| O=P-OH | 112° |

DFT calculations allow for the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies.

The theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the motion of particular functional groups. For this compound, key vibrational modes include the stretching of the pyridine ring C-C and C-N bonds, the C-H stretching of the methyl group and the ring, the P=O stretching, and the P-O-H bending and stretching vibrations of the phosphonic acid group. Theoretical calculations help in understanding the complex vibrational landscape of the molecule.

From the electronic structure calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A lower hardness value indicates higher reactivity.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These parameters are crucial in fields like corrosion science, where they help to explain the efficiency of inhibitor molecules. For example, a high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy indicates a capacity to accept electrons from the metal surface, strengthening the inhibitor-metal bond.

Table 2: Representative Quantum Chemical Descriptors This table provides illustrative values for quantum chemical descriptors as would be calculated for a corrosion inhibitor like this compound.

| Descriptor | Symbol | Typical Calculated Value (eV) |

| Energy of HOMO | EHOMO | -6.5 |

| Energy of LUMO | ELUMO | -1.5 |

| Energy Gap | ΔE | 5.0 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.5 |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.5 |

| Global Softness | S | 0.4 |

| Electrophilicity Index | ω | 3.2 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model complex processes such as adsorption, solvation, and intermolecular interactions.

MD simulations are extensively used to study the adsorption of molecules onto surfaces, which is particularly relevant for applications like corrosion inhibition and surface functionalization. In these simulations, a system is constructed consisting of a metal surface (e.g., an iron or aluminum surface) and the inhibitor molecules in a solution.

The simulations reveal the most stable adsorption orientation of this compound on the metal surface. It is generally observed that molecules with planar moieties, like the pyridine ring, tend to adsorb in a parallel orientation to maximize surface coverage. The phosphonic acid group can act as an anchoring group, forming strong coordinate bonds with the metal atoms through its oxygen atoms. The simulations can also quantify the interaction energy between the molecule and the surface, providing a measure of the adsorption strength. This interaction energy is composed of both electrostatic and van der Waals components.

MD simulations are also invaluable for studying the behavior of this compound in solution and its interactions with solvent molecules and other solute molecules. The simulations can model the solvation shell around the molecule, showing how solvent molecules (e.g., water) orient themselves around the polar and nonpolar parts of the solute.

The dynamics of hydrogen bonding are of particular interest. The phosphonic acid group can act as both a hydrogen bond donor and acceptor, leading to a complex network of interactions with water molecules or other polar solvents. These intermolecular interactions significantly influence the molecule's solubility, stability, and reactivity in a condensed phase. By analyzing the trajectories of the atoms over time, properties such as radial distribution functions can be calculated to provide a statistical description of the local molecular environment.

Correlation of Theoretical Parameters with Experimental Observations

A critical aspect of computational chemistry involves the validation of theoretical models by comparing calculated parameters with experimentally determined data. This correlation is fundamental for establishing the accuracy of the computational methods employed and for gaining deeper insights into the structural and electronic properties of the molecule under investigation. For this compound, this process typically involves comparing calculated geometric parameters, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts with data obtained from techniques such as X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and NMR spectroscopy.

The primary goal of such correlative studies is to demonstrate that the chosen level of theory and basis set can accurately reproduce experimental observations. A strong correlation allows for the confident assignment of spectral features and provides a reliable foundation for predicting other molecular properties that may be difficult or impossible to measure experimentally.

Geometric Parameters

Vibrational Frequencies

The correlation between theoretical and experimental vibrational frequencies is a powerful tool for the assignment of complex vibrational spectra. Theoretical calculations, often performed using DFT methods, provide a set of vibrational modes and their corresponding frequencies. These can then be compared to the peaks observed in the experimental FT-IR and Raman spectra.

It is a common observation that calculated harmonic vibrational frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model and the fact that calculations often pertain to an isolated molecule in the gas phase, whereas experiments are typically conducted on solid or liquid samples. To account for these systematic discrepancies, the calculated frequencies are often scaled by an empirical scaling factor. For DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, scaling factors are typically in the range of 0.96-0.98.

A comparative analysis for a related compound, pyridine-2-phosphono-4-carboxylic acid, demonstrates the utility of this approach. A similar analysis for this compound would allow for the definitive assignment of vibrational modes, including the characteristic P=O, P-O-H, and C-P stretches, as well as the various pyridine ring vibrations.

Below is a representative data table illustrating how theoretical and experimental vibrational frequencies for this compound would be correlated.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch (P-OH) | ~3400 | Broad band ~3450 | - |

| C-H stretch (aromatic) | ~3100-3000 | ~3080, 3050 | ~3085, 3055 |

| C-H stretch (methyl) | ~2950-2850 | ~2940, 2860 | ~2945, 2865 |

| P=O stretch | ~1250 | ~1245 | ~1240 |

| Pyridine ring stretch | ~1600, 1580 | ~1595, 1575 | ~1598, 1578 |

| P-O stretch | ~1050, 950 | ~1045, 945 | ~1040, 940 |

| C-P stretch | ~750 | ~745 | ~755 |

Note: The data in the table above is illustrative and based on typical values for similar compounds. Actual experimental and calculated values may vary.

NMR Chemical Shifts

The correlation of theoretical and experimental NMR chemical shifts provides valuable information about the electronic environment of the nuclei in a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the isotropic shielding constants of nuclei such as ¹H, ¹³C, and ³¹P. These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P.

A linear correlation between the experimental and calculated chemical shifts is often observed, which confirms the accuracy of the calculated molecular structure and the assignment of the experimental resonances. For a series of isomeric pyridinephosphonic acids, it has been shown that DFT/GIAO calculations can effectively predict ¹H and ¹³C NMR chemical shifts.

The following table illustrates the expected correlation between theoretical and experimental NMR chemical shifts for this compound.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (Methyl) | ~2.5 | ~2.4-2.6 |

| ¹H (Pyridine H3) | ~7.4 | ~7.3-7.5 |

| ¹H (Pyridine H4) | ~7.8 | ~7.7-7.9 |

| ¹H (Pyridine H5) | ~7.3 | ~7.2-7.4 |

| ¹³C (Methyl) | ~24 | ~23-25 |

| ¹³C (Pyridine C2) | ~158 (d, JPC) | ~157-159 |

| ¹³C (Pyridine C6) | ~159 | ~158-160 |

| ³¹P | ~15 | ~14-16 |

Note: The data in the table above is illustrative and based on typical values for similar compounds. Actual experimental and calculated values may vary. 'd' denotes a doublet due to phosphorus-carbon coupling.

Academic Research Applications of 6 Methylpyridin 2 Yl Phosphonic Acid Derivatives

Corrosion Inhibition Systems

The application of phosphonic acids for the corrosion protection of various metals, including mild and carbon steel, is well-documented. asianpubs.org These compounds are recognized for their hydrolytic stability, ability to complex with metal ions, and scale-inhibiting properties. asianpubs.org Organic compounds containing heteroatoms like nitrogen, oxygen, and phosphorus, such as phosphonated pyridines, are effective corrosion inhibitors because these atoms can coordinate with metal atoms, forming protective films on the surface. asianpubs.orgmdpi.com

Adsorption Mechanisms and Surface Protection on Mild Steel

The primary mechanism by which (6-Methylpyridin-2-yl)phosphonic acid derivatives protect mild steel is through adsorption onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive environment. semanticscholar.org The inhibitor molecules can displace water molecules from the metal surface, leading to the formation of a stable barrier. The presence of nitrogen, oxygen, and phosphorus atoms in the molecule facilitates strong adsorption through the sharing of electrons with the vacant d-orbitals of iron atoms. asianpubs.orgmdpi.com

The adsorption process involves both physical (electrostatic) and chemical (chemisorption) interactions. The pyridine (B92270) ring, with its π-electron system and nitrogen heteroatom, along with the phosphonic acid group, are key to this process. These functional groups can interact with the steel surface, which may be covered by an oxide/hydroxide layer, to form a passivating film. researchgate.net This film, potentially consisting of iron phosphonate (B1237965) complexes, acts as a barrier to the transport of ions involved in the corrosion reactions. researchgate.netresearchgate.net The protective film obstructs the metal surface, effectively blocking active sites where corrosion would typically initiate. semanticscholar.org Studies on similar phosphonic acid-based systems have shown that the adsorption process often follows established models like the Langmuir adsorption isotherm. najah.edu

Electrochemical Characterization of Inhibitor Performance

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the performance of inhibitors like derivatives of this compound. scientific.netmdpi.com

Potentiodynamic polarization studies reveal that phosphonic acid-based inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgnajah.edu The addition of the inhibitor shifts the corrosion potential (Ecorr) and significantly reduces the corrosion current density (Icorr). najah.edu

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the inhibitor's interaction with the metal surface. In the presence of an effective inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). najah.edujmaterenvironsci.com A higher Rct value indicates a slower corrosion rate, as the protective film formed by the inhibitor impedes the charge transfer process at the metal-solution interface. najah.eduresearchgate.net Concurrently, the double-layer capacitance (Cdl) tends to decrease. This decrease is attributed to the adsorption of inhibitor molecules, which can lower the local dielectric constant and/or increase the thickness of the electrical double layer. najah.edujmaterenvironsci.com

The inhibition efficiency (IE%) can be calculated from both polarization and EIS data, often showing a direct correlation with the inhibitor concentration. For instance, a phosphonated pyridine inhibitor system demonstrated an efficiency of 90% at its highest tested concentration. scientific.net

Table 1: Electrochemical Parameters for Corrosion Inhibition This table presents illustrative data based on typical findings for phosphonic acid inhibitors.

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank (0 ppm) | 50 | 200 | - |

| Low | 300 | 80 | 83 |

| Medium | 800 | 45 | 94 |

Surface Morphology Analysis of Inhibitor Layers

Surface analytical techniques provide direct evidence of the formation of a protective inhibitor layer on the metal surface. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface morphology. researchgate.netscientific.net

In the absence of an inhibitor, the mild steel surface typically exhibits significant roughness and damage due to corrosion in an aggressive medium. mdpi.com However, after the addition of a this compound derivative, the surface becomes noticeably smoother. mdpi.com This smoothness is indicative of the formation of a uniform and stable protective film that covers the metal surface, preventing the corrosive attack. scientific.net AFM studies can confirm the adsorption of the inhibitor and the subsequent reduction in surface roughness. scientific.net X-ray Photoelectron Spectroscopy (XPS) can also be employed to confirm the chemical composition of the surface film, verifying the presence of phosphonate complexes with iron. researchgate.net The analysis of the surface before and after immersion in the inhibited solution clearly demonstrates the efficacy of the inhibitor in preserving the integrity of the metal. mdpi.com

Functional Ligands in Energy Conversion Devices

The unique properties of the this compound structure also make its derivatives suitable for applications in energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs).

Application as Anchoring Groups in Dye-Sensitized Solar Cells

In dye-sensitized solar cells, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). For this process to be efficient, the dye must be securely attached to the semiconductor surface. This is achieved through anchoring groups, and the phosphonic acid group has been identified as a highly effective anchor. nih.govresearchgate.net

The phosphonic acid moiety in derivatives of this compound can bind strongly to the TiO₂ surface. researchgate.net This binding is often stronger and more stable than that provided by the more commonly used carboxylic acid anchors. researchgate.net The phosphonic acid group can form monodentate, bidentate, or tridentate linkages with the titanium atoms on the semiconductor surface, ensuring robust electronic coupling between the dye's molecular orbitals and the TiO₂ conduction band. mdpi.com This strong adsorption is critical for efficient electron injection from the photo-excited dye into the semiconductor, a fundamental step in the operation of a DSSC. researchgate.net The pyridine component of the molecule can be part of the chromophore structure or act as an auxiliary ligand in metal complex dyes, such as those based on ruthenium. nih.gov

Photoelectrochemical Performance Characterization of Material Systems

Table 2: Illustrative Performance of DSSCs with Different Anchoring Groups This table presents comparative data based on typical findings in DSSC research.

| Anchoring Group | Jsc (mA·cm⁻²) | Voc (mV) | Fill Factor (FF) | Efficiency (η%) |

|---|---|---|---|---|

| Carboxylic Acid | 1.70 | 125 | 0.65 | 0.14 |

Development of Hybrid Materials and Surface Functionalization Agents

No literature was identified that describes the use of this compound in the synthesis of hybrid materials or for the functionalization of surfaces.

To provide an article that is thorough, informative, and scientifically accurate as requested, specific research dedicated to "this compound" would be required. At present, such research does not appear to be available in the public domain.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While methods for the synthesis of pyridylphosphonic acids exist, the pursuit of more efficient, selective, and sustainable synthetic routes remains a critical area of future research. Current methodologies often require harsh reaction conditions or multi-step procedures, which can limit their broad applicability and scale-up potential.

Future investigations should concentrate on the development of novel catalytic systems that can facilitate the direct C-P bond formation on the pyridine (B92270) ring with high regioselectivity. An emerging area of interest is the use of transition metal-free organocatalytic approaches, which have shown promise in the synthesis of other multi-substituted phosphorylated pyridines. rsc.org The exploration of silicon-assisted methodologies, such as the reaction of tris(trimethylsilyl) phosphite (B83602) with functionalized pyridines under mild conditions, presents another avenue for improving yields and simplifying purification processes. researchgate.netresearchgate.net

Furthermore, research into continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. The development of solid-phase synthetic strategies could also streamline the preparation of libraries of (6-Methylpyridin-2-yl)phosphonic acid derivatives for high-throughput screening in various applications. A key goal will be to develop synthetic protocols that are not only efficient but also environmentally benign, minimizing the use of hazardous reagents and solvents.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Organocatalysis | Transition metal-free, mild reaction conditions, high yields. rsc.org | Catalyst design for specific regioselectivity, substrate scope limitations. |

| Silicon-Assisted Synthesis | Mild conditions, high yields for functionalized pyridyl phosphonates. researchgate.netresearchgate.net | Stoichiometric use of silicon reagents, removal of silyl (B83357) byproducts. |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid intermediates. |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis. | Linker stability, reaction monitoring on the solid support. |

Design and Synthesis of Advanced Multi-Component Ligand Systems

The bifunctional nature of this compound, possessing both a nitrogen donor from the pyridine ring and oxygen donors from the phosphonate (B1237965) group, makes it an excellent building block for the construction of advanced multi-component ligand systems. rsc.org These systems can be designed to exhibit highly selective metal ion complexation, which is crucial for applications in catalysis, sensing, and separation technologies.

Future research should focus on the strategic incorporation of this compound into larger, pre-organized architectures. This could involve the synthesis of dendritic structures, macrocycles, or polymers where the phosphonic acid moiety acts as a versatile anchor or a functional side group. rsc.org The design of ligands that can simultaneously coordinate multiple metal ions to form well-defined polynuclear complexes is another exciting direction. These complexes could exhibit interesting magnetic, optical, or catalytic properties arising from the cooperative effects between the metal centers.

Moreover, the synthesis of heteroditopic ligands, which contain the pyridylphosphonate unit in combination with other distinct donor groups, could lead to systems with unique recognition properties for specific pairs of metal ions or for the simultaneous binding of a metal ion and an organic guest molecule. The ability to fine-tune the electronic and steric properties of these ligands by modifying the pyridine ring or the phosphonate group will be essential for achieving the desired selectivity and functionality. rsc.org

Integration of Advanced Computational Approaches for Predictive Design

The rational design of novel ligands and materials based on this compound can be significantly accelerated by the integration of advanced computational approaches. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes. researchgate.netuaeh.edu.mx

Future research should leverage computational modeling to predict the coordination behavior of this compound with various metal ions, helping to rationalize observed selectivities and to guide the design of new ligands with enhanced binding affinities and specificities. udg.edu Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. researchgate.netuaeh.edu.mx

Virtual screening of large compound libraries based on the this compound scaffold could identify promising candidates for specific applications, such as enzyme inhibition or catalysis, thereby reducing the time and cost associated with experimental screening. nih.gov The combination of computational predictions with experimental validation will be a powerful strategy for the discovery and optimization of new functional molecules and materials.

Table 2: Computational Tools for Predictive Design

| Computational Method | Application in this compound Research | Expected Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO, LUMO), and reaction mechanisms. researchgate.netuaeh.edu.mx | Understanding of reactivity, prediction of coordination preferences, and elucidation of catalytic cycles. |

| Molecular Docking | Simulation of the binding of this compound derivatives to biological targets. | Identification of potential protein targets and prediction of binding modes and affinities. |

| QSAR/QSPR | Development of statistical models correlating chemical structure with biological activity or physical properties. researchgate.netuaeh.edu.mx | Predictive models for toxicity, catalytic activity, or material performance. |

| Virtual Screening | In silico screening of large libraries of virtual compounds. nih.gov | Rapid identification of lead compounds for further experimental investigation. |

Expanding Applications in Materials Science and Bioinorganic Chemistry

The unique properties of this compound make it a highly attractive candidate for a wide range of applications in both materials science and bioinorganic chemistry. Future research should aim to fully exploit this potential by exploring new and innovative uses for this versatile compound.

In materials science, the strong binding affinity of the phosphonic acid group for metal oxide surfaces can be utilized to create functionalized surfaces with tailored properties, such as improved corrosion resistance, enhanced adhesion, or specific catalytic activity. nih.gov The incorporation of this compound into metal-organic frameworks (MOFs) could lead to new porous materials with applications in gas storage, separation, and heterogeneous catalysis. scispace.com Furthermore, its amphiphilic nature suggests potential applications as a surfactant for the stabilization of nanoparticles or the formation of self-assembled monolayers. nih.gov

In the realm of bioinorganic chemistry, the structural analogy of the phosphonate group to phosphate (B84403) suggests that derivatives of this compound could act as inhibitors for enzymes that process phosphate-containing substrates. nih.gov The coordination chemistry of this ligand with biologically relevant metal ions is another area ripe for exploration, with potential applications in the development of metal-based therapeutics or diagnostic agents. nih.gov Recent studies on related phosphinic acid derivatives have shown promising anti-neoplastic activity, suggesting that this compound and its derivatives could be promising candidates for further investigation in cancer therapy. nih.govmdpi.com

Table 3: Potential Future Applications

| Field | Specific Application | Rationale |

|---|---|---|

| Materials Science | Corrosion Inhibitors | Strong adhesion of the phosphonate group to metal surfaces. nih.gov |

| Metal-Organic Frameworks (MOFs) | Versatile coordination modes of the pyridyl and phosphonate groups. scispace.com | |

| Surface Functionalization | Covalent attachment to metal oxide surfaces for tailored properties. nih.gov | |

| Bioinorganic Chemistry | Enzyme Inhibitors | Mimic of the phosphate group in biological systems. nih.gov |

| Anticancer Agents | Potential for coordination to metal ions with known therapeutic activity. nih.govnih.govmdpi.com | |

| Bone Targeting Agents | High affinity of phosphonates for calcium phosphate in bone. nih.gov |

Q & A

Q. What are the primary synthetic routes for (6-Methylpyridin-2-yl)phosphonic acid?

Phosphonic acid derivatives, including pyridinyl-substituted analogs, are typically synthesized via two main approaches:

- Modified Mannich Reaction : Reacting phosphorous acid with formaldehyde and a primary amine (e.g., 6-methylpyridin-2-amine) under controlled pH and temperature conditions. This method is favored for introducing nitrogen-containing substituents .

- Acyl Chloride Route : Utilizing dialkyl phosphites and acyl chlorides, followed by hydrolysis to yield the phosphonic acid. This method is effective for sterically hindered substrates and ensures high purity .

Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side products like phosphoric acid derivatives.

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR Spectroscopy : Use P NMR to confirm the phosphonic acid group (δ ~10–30 ppm). H and C NMR can resolve the pyridinyl methyl group and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in negative ion mode detects the molecular ion [M-H], with fragmentation patterns confirming the methylpyridine moiety .

- FT-IR : Look for P=O stretching (~1150–1250 cm) and P-O-H vibrations (~900–1000 cm) .

Q. What safety protocols are recommended for handling this compound in lab settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (data gaps exist for acute toxicity) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphonic acid detection results across laboratories?

Variability arises from differing reporting limits (RLs) and analytical methods:

- Example : A lab with RL=0.01 mg/kg may report trace phosphonic acid, while another with RL=0.2 mg/kg classifies it as "not detected" .

- Standardization : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated phosphonic acid) to improve accuracy. Harmonize RLs to ≤0.05 mg/kg for cross-study comparability .

Q. What are the challenges in distinguishing endogenous vs. exogenous sources of phosphonic acid in plant systems?

- Exogenous Sources : Phosphonic acid often originates from fosetyl-Al degradation, a fungicide. Confirm via co-detection of fosetyl or its metabolites using LC-MS/MS .

- Endogenous Sources : Rare but possible in stressed plants. Use O isotopic labeling to trace phosphonic acid formation pathways .

- Data Conflict : Some studies report phosphonic acid in untreated crops, suggesting natural pathways, but analytical cross-contamination cannot be ruled out .

Q. How does the pyridinyl substituent influence the chelation properties of this compound?

The methylpyridine group enhances metal-binding affinity via:

- Coordination Sites : Nitrogen in the pyridine ring and oxygen in the phosphonic acid group enable bidentate or tridentate binding to transition metals (e.g., Fe, Al).

- Applications : Study metal complex stability constants (log K) using potentiometric titrations. This is critical for designing catalysts or corrosion inhibitors .

Q. What computational methods predict the reactivity of this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.